molecular formula C22H18ClN3O3S B2465357 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 886965-00-0

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2465357
CAS No.: 886965-00-0
M. Wt: 439.91
InChI Key: YYKRDICSYBTLKW-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a high-purity chemical compound offered for research and development purposes. This benzothiazole derivative is provided for laboratory investigation and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Benzothiazole derivatives represent a significant area of research in medicinal chemistry, with documented scientific interest in their potential biological activities . This specific compound shares a core structural motif with other investigated benzothiazole-based molecules, which have been the subject of patent filings for potential applications in treating neurodegenerative conditions . Research into analogous compounds indicates potential value in neuropharmacology, with some benzothiazol-2-yl benzamides being studied for neuroprotective effects in models of cerebral ischemia and hypoxia . The structural features of this compound, including the 7-chloro-4-methoxybenzothiazole core linked to a 3-methoxybenzamide via a N-(pyridin-3-ylmethyl) bridge, are characteristic of a class of molecules explored for their interaction with biological targets relevant to central nervous system disorders . Researchers utilize such compounds in various assays and experimental models to elucidate disease mechanisms and explore new therapeutic strategies. The compound's molecular formula is C23H20ClN3O3S . Proper laboratory handling procedures should be followed, and all safety data sheets provided with the product must be consulted prior to use.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-28-16-7-3-6-15(11-16)21(27)26(13-14-5-4-10-24-12-14)22-25-19-18(29-2)9-8-17(23)20(19)30-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKRDICSYBTLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide involves several steps:

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Methoxy groups : Contributing to lipophilicity and enhancing biological activity.
  • Pyridine ring : Often associated with pharmacological effects.

The molecular formula is C21H22ClN5O4SC_{21}H_{22}ClN_{5}O_{4}S, and it exhibits a molecular weight of approximately 427.92 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide. For instance, derivatives showed significant inhibition against various bacterial strains, often outperforming standard antibiotics like cefotaxime and fluconazole. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 20 μmol/L, indicating potent antimicrobial action .

Anticancer Potential

The anticancer efficacy of this compound has been evaluated against several tumor cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Certain derivatives demonstrated higher cytotoxicity compared to doxorubicin, a commonly used chemotherapeutic agent . This suggests that the compound may possess significant potential as an anticancer drug.

Antioxidant Properties

Compounds derived from similar structures have shown promising antioxidant activities, protecting DNA from oxidative damage induced by agents like bleomycin . This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases.

Medicinal Chemistry

This compound serves as a lead compound in medicinal chemistry for designing new drugs targeting bacterial infections and cancer.

Drug Development

The unique structural features of this compound make it a valuable candidate for further modifications aimed at improving efficacy and reducing side effects in drug formulations.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityCompounds exhibited MIC values lower than cefotaxime against Staphylococcus aureus.
Study BAnticancer ActivityHigher cytotoxicity observed in lung cancer cell lines compared to standard treatments.
Study CAntioxidant ActivitySignificant protection against DNA damage was noted in treated cells.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds from published studies are included for contextualization.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₃H₂₀ClN₃O₃S* ~462.94 7-Cl, 4-OCH₃ (benzothiazole); 3-OCH₃ (benzamide); pyridin-3-ylmethyl Chlorine enhances electrophilicity; dual methoxy groups may improve solubility .
4d () C₂₄H₂₂Cl₂N₄O₂S 517.43 3,4-diCl (benzamide); morpholinomethyl (thiazole); pyridin-3-yl Thiazole core with morpholine: potential for enhanced solubility and H-bonding .
4e () C₂₅H₂₅Cl₂N₅O₂S 554.52 3,4-diCl (benzamide); 4-methylpiperazinylmethyl (thiazole); pyridin-3-yl Piperazine substituent may increase basicity and membrane permeability .
G856-6976 () C₂₂H₁₆N₄O₂S 400.46 4-OCH₃ (benzothiazole); 4-cyano (benzamide); pyridin-3-ylmethyl Cyano group introduces polarity; lower MW than target compound .
1171087-47-0 () C₂₂H₂₅BrN₄OS 481.43 6-Br (benzothiazole); diethylaminoethyl; 3-CH₃ (benzamide) Bromine adds steric bulk; tertiary amine may enhance solubility in acidic environments .

Key Observations

Substituent Impact on Bioactivity: The target compound’s 7-chloro and 4-methoxy groups on the benzothiazole core differentiate it from analogs like 4d and 4e (), which feature thiazole rings with 3,4-dichloro benzamide substituents. Chlorine atoms are known to enhance electrophilicity and binding to hydrophobic enzyme pockets, while methoxy groups may improve solubility . G856-6976 () shares a benzothiazole core but replaces chlorine with a cyano group, which could alter electronic properties and target selectivity .

Role of Heterocyclic Moieties: The pyridin-3-ylmethyl group in the target compound and G856-6976 may facilitate π-π stacking interactions with aromatic residues in biological targets, a feature absent in 4d and 4e, which use pyridin-3-yl directly attached to thiazole .

Physicochemical Properties :

  • The target compound’s molecular weight (~462.94 g/mol) exceeds G856-6976 (400.46 g/mol) due to additional chlorine and methoxy groups. Higher molecular weight may impact bioavailability, though this is counterbalanced by methoxy’s solubility-enhancing effects .
  • 4e () incorporates a 4-methylpiperazinylmethyl group, likely increasing water solubility and metabolic stability compared to the target’s simpler pyridinylmethyl substituent .

Spectral and Analytical Data :

  • Compounds in were characterized using ¹H/¹³C NMR and HRMS , confirming substituent placement and purity. Similar methodologies would apply to the target compound for structural validation .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H16ClN3O2S
  • Molecular Weight : 327.8 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of a pyridine ring and methoxy groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibition of cancer cell proliferation.

  • Inhibition of Cell Proliferation : Studies indicate that related compounds can inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung adenocarcinoma), and H1299 (non-small cell lung cancer) by inducing apoptosis and causing cell cycle arrest at different phases .
  • Cytokine Modulation : These compounds also reduce levels of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .

Antimicrobial Activity

Benzothiazole derivatives have been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Some related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen, indicating strong potential as anti-tubercular agents .

Other Biological Activities

Research also suggests that benzothiazole derivatives exhibit activities such as:

  • Antioxidant Effects : Some studies have reported antioxidant properties that could contribute to their protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition : Compounds have been evaluated for their ability to inhibit key enzymes involved in cancer progression and inflammation pathways .

Study on Anticancer Activity

A study published in 2024 synthesized several benzothiazole derivatives, including those similar to this compound. The active compounds were found to significantly inhibit cancer cell growth and modulate inflammatory responses through specific signaling pathways like AKT and ERK .

Antitubercular Activity Research

Another research effort focused on the synthesis of novel benzothiazole derivatives aimed at combating tuberculosis. The lead compounds exhibited potent activity against Mycobacterium tuberculosis with favorable safety profiles in human cell lines .

Data Summary Table

Activity TypeCompound NameIC50/EffectReferences
AnticancerN-(7-chloro-4-methoxy...)Inhibits A431, A549, H1299 cells
AntitubercularRelated Benzothiazole DerivativesIC50 1.35 - 2.18 μM
Cytokine ModulationN-(7-chloro-4-methoxy...)Reduces IL-6, TNF-α levels

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves:
  • Cyclization of precursors (e.g., 7-chloro-4-methoxybenzothiazole) under acidic/basic conditions (e.g., H₂SO₄ or NaH) to form the benzothiazole core .
  • Coupling reactions between the benzothiazole intermediate and substituted benzamide derivatives. For example, use of EDC/HOBt or DCC as coupling agents in anhydrous DMF at 0–25°C .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) achieves >95% purity. Confirm identity via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS .

Q. How should researchers characterize this compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility : Screen solvents (DMSO, ethanol, PBS) via UV-Vis spectroscopy at 25°C. For example, DMSO (≥50 mg/mL) is suitable for stock solutions .
  • Stability : Perform accelerated stability studies (pH 2–9, 37°C) over 72 hours. Monitor degradation via LC-MS; acidic conditions may hydrolyze the methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :
  • Structural Validation : Confirm batch consistency via elemental analysis (C, H, N ±0.3%) and X-ray crystallography (if crystalline) to rule out polymorphic effects .
  • Assay Standardization : Replicate conflicting studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for cytotoxicity). For example, discrepancies in IC₅₀ values may arise from varying serum concentrations in media .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic profile in preclinical studies?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Bioavailability : Conduct logP measurements (HPLC) to balance hydrophilicity. For poor oral absorption (<10% in rats), consider prodrug strategies (e.g., esterification of methoxy groups) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize derivatives with hydrogen bonds to key residues (e.g., pyridine N→Lys123 in EGFR) .
  • SAR Analysis : Compare IC₅₀ values of analogs with varying substituents. For example, replacing the pyridinylmethyl group with bulkier moieties (e.g., quinoline) may improve selectivity by steric hindrance .

Data Contradiction Analysis

Q. Why do similar benzothiazole derivatives exhibit divergent reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) deactivate the benzothiazole core, reducing SNAr reactivity. Compare reaction rates using Hammett plots (σ values) .
  • Steric Hindrance : Bulky substituents (e.g., -N(CH₃)₂) at the 2-position hinder nucleophile access. Monitor via 13C^{13}C-NMR shifts at the reaction site .

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